molecular formula C24H24N4OS2 B3501205 N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]acetamide

N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B3501205
M. Wt: 448.6 g/mol
InChI Key: QXMBEDXDNCJILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a quinazoline ring, and a thioether linkage, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and quinazoline intermediates, followed by their coupling through a thioether linkage. Common reagents used in these reactions include ethylamine, methylbenzothiazole, and cyclopentaquinazoline derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the quinazoline ring or the benzothiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction can lead to modified aromatic rings. Substitution reactions can introduce various functional groups onto the benzothiazole or quinazoline rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a probe for studying biological processes involving benzothiazole and quinazoline derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or as a lead compound for drug discovery.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole and quinazoline rings can interact with various enzymes or receptors, modulating their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]acetamide is unique due to its combination of benzothiazole and quinazoline rings linked by a thioether bond. This structure imparts distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4OS2/c1-4-28(24-27-19-9-8-14(2)10-21(19)31-24)22(29)13-30-23-25-15(3)18-11-16-6-5-7-17(16)12-20(18)26-23/h8-12H,4-7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMBEDXDNCJILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)CSC3=NC(=C4C=C5CCCC5=CC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.